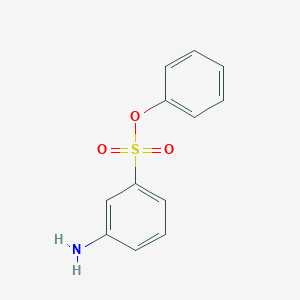

Phenyl 3-aminobenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c13-10-5-4-8-12(9-10)17(14,15)16-11-6-2-1-3-7-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJVFEINHNDFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065570 | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13653-18-4 | |

| Record name | Phenyl 3-aminobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13653-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013653184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways for Phenyl 3 Aminobenzenesulfonate

Direct Esterification Routes for Sulfonic Acids to Yield Phenyl 3-aminobenzenesulfonate (B1227625)

Direct esterification of 3-aminobenzenesulfonic acid (metanilic acid) with phenol (B47542) represents the most straightforward conceptual route to Phenyl 3-aminobenzenesulfonate. This reaction involves the formation of a sulfur-oxygen bond between the sulfonic acid group and the hydroxyl group of phenol, eliminating a molecule of water.

However, this pathway is fraught with significant chemical challenges. Sulfonic acids are highly acidic, which leads to the protonation of the amino group on the benzene (B151609) ring, forming a zwitterion. This deactivates the aromatic ring and can interfere with the reaction. Furthermore, the direct esterification of sulfonic acids typically requires harsh conditions, such as high temperatures and the use of strong dehydrating agents, which can lead to unwanted side reactions, including sulfonation of the phenol ring or polymerization.

Alternative methods, such as the Mitsunobu reaction, which is effective for the esterification of various benzoic acids with phenols, could theoretically be adapted. researchgate.net This reaction uses a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate) to activate the hydroxyl group for nucleophilic attack. However, the application of this method to sulfonic acids is less common and would require significant optimization to be viable for this compound synthesis.

Precursor-Based Synthesis Strategies

Due to the difficulties associated with direct esterification, multi-step, precursor-based strategies are more commonly employed. These methods involve forming the sulfonate ester bond using a more reactive intermediate or introducing the amino group after the ester has been formed.

Reduction of Nitrobenzene Sulfonate Esters to Phenyl Aminobenzenesulfonates

A reliable and widely used precursor-based approach involves the reduction of a nitro-substituted precursor. This two-step synthesis pathway is generally effective and high-yielding.

Esterification of 3-Nitrobenzenesulfonyl Chloride with Phenol : The synthesis begins with the reaction of 3-nitrobenzenesulfonyl chloride and phenol. This reaction is a standard nucleophilic substitution at the sulfonyl sulfur, typically carried out in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The product of this step is Phenyl 3-nitrobenzenesulfonate.

Reduction of the Nitro Group : The nitro group of Phenyl 3-nitrobenzenesulfonate is then reduced to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and clean reaction profile. google.com Various catalysts can be employed, with Palladium on carbon (Pd/C) and Raney Nickel being common choices. google.com The reaction is typically performed under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol (B129727).

The table below compares common catalytic systems for the reduction of the nitro group.

| Catalyst | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 2-3 MPa H₂, 20-180°C, Methanol | High yield and purity, catalyst is recyclable. google.com | Requires specialized high-pressure equipment. |

| Raney Nickel | Hydrogen Gas (H₂) | 2-3 MPa H₂, 20-180°C, Organic Solvent | Cost-effective, high activity. google.com | Pyrophoric nature requires careful handling. |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Reflux in Ethanol/HCl | Does not require high-pressure hydrogenation. | Stoichiometric reagent, generates metallic waste. |

| Iron (Fe) | Acetic Acid or HCl | Reflux in Acidic Medium | Inexpensive and readily available. | Produces large amounts of iron sludge waste. |

Nucleophilic Substitution Reactions on Sulfonyl Chlorides

This method involves the direct reaction of a sulfonyl chloride bearing the amino group (or a protected version) with phenol. The key intermediate is 3-aminobenzenesulfonyl chloride.

The primary challenge in this route is the stability and synthesis of 3-aminobenzenesulfonyl chloride. The amino group can react with the chlorinating agents (e.g., phosphorus pentachloride, thionyl chloride) used to prepare the sulfonyl chloride from 3-aminobenzenesulfonic acid. To circumvent this, the amino group is often protected, typically through acetylation to form an amide. The synthesis proceeds as follows:

Protection of the Amino Group : 3-aminobenzenesulfonic acid is acetylated using acetic anhydride (B1165640) to yield 3-acetamidobenzenesulfonic acid.

Formation of the Sulfonyl Chloride : The resulting sulfonic acid is treated with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 3-acetamidobenzenesulfonyl chloride.

Esterification : The protected sulfonyl chloride is reacted with phenol in the presence of a base (e.g., pyridine) to form Phenyl 3-acetamidobenzenesulfonate. researchgate.net

Deprotection : The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, selectivity, and environmental footprint. In the context of this compound synthesis, catalysis is most impactful in the reduction of the nitro-precursor, Phenyl 3-nitrobenzenesulfonate.

Catalytic hydrogenation stands out as a superior method compared to stoichiometric reductions (e.g., using Fe or SnCl₂). The use of heterogeneous catalysts like Pd/C offers significant advantages, including high product purity, high yields (often exceeding 95%), and the ability to recover and reuse the catalyst, which aligns with green chemistry principles. google.com A Chinese patent describes a method for preparing aminobenzenesulfonic acid from nitrobenzenesulfonic acid using a Pd/C or Raney nickel catalyst, achieving high yields and purity with a recyclable catalyst and no pollution from waste gas or water. google.com

Recent advances in catalysis also explore the activation of phenols for nucleophilic substitution reactions using arenophilic rhodium (Rh) or ruthenium (Ru) catalysts. nih.gov While not directly applied to this specific synthesis, these methods represent a frontier in forming bonds to aromatic rings and could potentially enable novel, more direct catalytic routes in the future.

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential for any chosen synthetic pathway. Key parameters that are typically adjusted include temperature, solvent, catalyst type and loading, and reactant stoichiometry.

For the precursor-based route involving nucleophilic substitution on a sulfonyl chloride, several factors can be fine-tuned. A study on the synthesis of various arylsulfonates from phenols and sulfonyl chlorides found that using a 1:1 molar ratio of the sulfonyl chloride and phenol with 2.0 equivalents of pyridine in dichloromethane (B109758) provided the highest yields. researchgate.net

The following interactive table illustrates a hypothetical optimization study for the reaction between 3-acetamidobenzenesulfonyl chloride and phenol, based on common laboratory findings for similar reactions.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine (1.1) | Dichloromethane | 0 | 12 | 75 |

| 2 | Pyridine (2.0) | Dichloromethane | 0 to rt | 12 | 92 |

| 3 | Triethylamine (2.0) | Dichloromethane | 0 to rt | 12 | 88 |

| 4 | Pyridine (2.0) | Acetonitrile | 0 to rt | 12 | 81 |

| 5 | Pyridine (2.0) | Dichloromethane | rt | 6 | 90 |

As shown, the choice of base, its stoichiometry, and the solvent all play a critical role in the reaction's efficiency. Optimization aims to find the balance that provides the highest yield of the desired product in the shortest time, with the least amount of side products. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. researchgate.net This involves minimizing waste, using safer chemicals, and improving energy efficiency. skpharmteco.comnih.gov

The precursor route involving catalytic hydrogenation of Phenyl 3-nitrobenzenesulfonate is notably greener than routes requiring stoichiometric metal reductants or protection/deprotection steps.

Key green chemistry considerations for the synthesis include:

Waste Prevention : Catalytic routes have higher atom economy and produce less waste compared to methods using protecting groups or stoichiometric reagents. nih.gov

Catalysis : The use of recyclable heterogeneous catalysts like Pd/C in the reduction step is a prime example of green chemistry, as it avoids the large quantities of waste generated by reagents like iron powder. google.comdokumen.pub

Safer Solvents : Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or ethyl acetate (B1210297) should be a priority.

Energy Efficiency : Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis is another strategy to shorten reaction times and save energy. researchgate.net

The table below summarizes the application of green chemistry principles to the main synthetic routes.

| Green Chemistry Principle | Nitro-Precursor Reduction Route | Protected Sulfonyl Chloride Route |

|---|---|---|

| Waste Prevention (Atom Economy) | Good; main byproduct is water. | Poor; involves addition and removal of a protecting group, generating more waste. |

| Catalysis vs. Stoichiometric Reagents | Excellent; uses catalytic hydrogenation. | Fair; uses stoichiometric protecting and deprotecting agents. |

| Use of Safer Solvents | Can be performed in greener solvents like ethanol or methanol. | Often uses chlorinated solvents like dichloromethane. researchgate.net |

| Process Simplification (Step Economy) | Good (2 steps). | Poor (4 steps). |

By prioritizing pathways like the catalytic reduction of the nitro-precursor and optimizing them with green solvents and conditions, the synthesis of this compound can be made significantly more sustainable.

Chemical Reactivity and Transformation Pathways of Phenyl 3 Aminobenzenesulfonate

Reactivity Profiling of the Amino Moiety in Phenyl 3-aminobenzenesulfonate (B1227625)

The presence of the amino (-NH2) group imparts significant nucleophilic character to the molecule and allows for a range of chemical modifications.

Nucleophilic Character and Reaction Mechanisms

The amino group in phenyl 3-aminobenzenesulfonate possesses a lone pair of electrons on the nitrogen atom, rendering it a nucleophile and a Lewis base. wikipedia.orgyoutube.com This nucleophilicity allows it to react with various electrophiles. cymitquimica.com The reactivity of the amino group is influenced by factors such as the electronic effects of the other substituents on the aromatic ring and the reaction conditions. masterorganicchemistry.com Generally, primary amines are effective nucleophiles in substitution and addition reactions. libretexts.org The lone pair of electrons can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds. youtube.com

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com Electron-donating groups on the aromatic ring can enhance the nucleophilicity of the amino group by increasing the electron density on the nitrogen atom. masterorganicchemistry.com Conversely, electron-withdrawing groups decrease its nucleophilicity.

Diazotization and Subsequent Coupling Reactions of the Amino Group

A characteristic reaction of primary aromatic amines is diazotization, which involves the reaction with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. google.comorganic-chemistry.org This reaction transforms the amino group into a diazonium group (-N2+), which is an excellent leaving group (as N2 gas) and a versatile intermediate in organic synthesis. organic-chemistry.org

The resulting aryl diazonium salt is an electrophile that can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and other amines. wikipedia.orglibretexts.org This electrophilic aromatic substitution reaction leads to the formation of brightly colored azo compounds, which are widely used as dyes. wikipedia.orgyoutube.com The coupling reaction's position on the activated benzene (B151609) ring is typically para to the activating group, unless that position is already occupied, in which case ortho-coupling occurs. libretexts.org The pH of the reaction medium is a critical factor; acidic conditions favor coupling with amines, while alkaline conditions are preferred for coupling with phenols. libretexts.org

Behavior of the Sulfonate Ester Linkage

The sulfonate ester group (-SO2O-) is another key functional group in this compound, and its stability and reactivity are of significant interest.

Hydrolytic Stability and Mechanisms

Sulfonate esters can undergo hydrolysis, which is the cleavage of the ester linkage by reaction with water. The stability of sulfonate esters to hydrolysis can vary significantly depending on the structure of the ester and the reaction conditions. nih.gov The hydrolysis of aryl benzenesulfonates can proceed through different mechanistic pathways, including stepwise addition-elimination mechanisms involving a pentacoordinate intermediate, or concerted mechanisms with a single transition state. nih.govacs.org

The rate of hydrolysis is influenced by the pH of the solution. For example, the hydrolysis of certain sulfonate esters is dominated by the water rate at neutral to moderately alkaline pH, while the rate of hydrolysis of carboxylate esters is significantly reduced at lower pH values. researchgate.net This difference in reactivity can be exploited for selective hydrolysis in the presence of other base-sensitive groups. researchgate.net Computational studies have been employed to investigate the hydrolysis mechanisms of sulfonate esters, with some studies suggesting a concerted pathway for certain reactions. semanticscholar.org

Transesterification Processes Involving this compound

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with another alcohol or phenol (B47542). While less common than hydrolysis, sulfonate esters can undergo transesterification under specific conditions. For instance, rapid transesterification of a sulfonate ester has been observed prior to hydrolysis in certain solvent systems. nih.gov This process involves the nucleophilic attack of an alcohol or alkoxide on the sulfur atom of the sulfonate ester, leading to the displacement of the original phenoxy group. The feasibility and rate of transesterification depend on the relative nucleophilicity of the incoming alcohol and the stability of the leaving group.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of this compound

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the amino group and the sulfonate ester group. wikipedia.orglibretexts.org

The amino group (-NH2) is a strongly activating and ortho-, para-directing group. wikipedia.orglibretexts.org This is due to the resonance effect, where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. wikipedia.orglibretexts.org This increased electron density makes these positions more susceptible to attack by electrophiles. libretexts.org

In contrast, the sulfonate group (-SO3R) is generally considered a deactivating and meta-directing group. libretexts.org The sulfur atom is in a high oxidation state and is electron-withdrawing, which deactivates the ring towards electrophilic attack. The electron-withdrawing nature destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack, making the meta position the preferred site of substitution. wikipedia.org

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH2 (Amino) | Strongly Activating | Ortho, Para |

| -SO3R (Sulfonate Ester) | Deactivating | Meta |

Polymerization and Oligomerization Potential

This compound serves as a monomer that can undergo polymerization, primarily through reactions involving its aromatic amino group. This process can lead to the formation of oligomers and high-molecular-weight polymers with unique properties conferred by the pendant phenyl sulfonate groups.

Oxidative Polymerization Routes of Aminobenzenesulfonate Derivatives

Oxidative polymerization is a common and effective method for synthesizing polymers from aromatic amines, including aniline (B41778) and its derivatives. This pathway is highly relevant for aminobenzenesulfonate derivatives. The process is initiated by a chemical oxidant, which abstracts an electron from the amino group to form a radical cation. This reactive intermediate then couples with other monomers or growing polymer chains to propagate the polymerization.

The amino group in the monomer is crucial as it activates the aromatic ring, facilitating the oxidative coupling process. For derivatives like this compound, the polymerization is expected to proceed through the coupling of these radical cations, primarily involving the nitrogen atom and the activated positions on the benzene ring (ortho and para to the amino group).

Research on related compounds provides insight into this process. For instance, the oxidative copolymerization of p-phenylenediamine (B122844) (pPD) with monomers like 2,5-diaminobenzenesulfonic acid (DABSA) and 2-aminobenzenesulfonic acid (2ABSA) has been successfully carried out using ammonium (B1175870) persulfate as the oxidant. tandfonline.com This demonstrates that the presence of a sulfonic acid group does not inhibit the polymerization of the amino functionality. Similarly, the oxidative polymerization of other aromatic amines, such as diarylaminodichlorobenzoquinones, is also activated by the presence of amino groups. nih.gov

The reaction conditions for such polymerizations can be tailored to control the molecular weight and structure of the resulting polymer. Key parameters include the monomer concentration, the molar ratio of oxidant to monomer, the type of acid medium, and the reaction temperature.

Table 1: Examples of Oxidative Polymerization of Related Aromatic Amines

| Monomer(s) | Oxidant | Polymer | Key Findings |

|---|---|---|---|

| p-Phenylenediamine (pPD) and 2,5-diaminobenzenesulfonic acid (DABSA) | Ammonium Persulfate | pPD-co-DABSA copolymer | Resulting copolymer showed improved solubility compared to the P(pPD) homopolymer. tandfonline.com |

| Diarylaminodichlorobenzoquinones | Ammonium Persulfate in HCl | Poly(diarylaminodichlorobenzoquinone) | Monomers demonstrated high activity in the polymerization reaction, with the rate increasing with acid concentration. nih.gov |

This table is generated based on data from analogous compounds to illustrate the principles of oxidative polymerization.

Formation of Functionalized Polymeric Materials

The polymerization of this compound is a direct route to creating functionalized polymeric materials. When the amino group participates in the formation of the polymer backbone, the phenyl sulfonate group remains as a pendant side chain. This structure results in a polymer with a polyaniline-like backbone and regularly spaced, bulky, ionic side groups.

These pendant phenyl sulfonate groups are the key to the material's functionality. They can impart several desirable properties:

Improved Solubility: The presence of the polar sulfonate ester groups can enhance the solubility of the otherwise rigid polymer backbone in organic solvents, facilitating processing and characterization. The copolymerization of p-phenylenediamine with sulfonated monomers has been shown to significantly improve the solubility of the resulting polymer. tandfonline.com

Ion-Exchange Properties: The sulfonate moiety can be hydrolyzed to a sulfonic acid group, creating a strong acid polyelectrolyte. Such materials have potential applications as ion-exchange resins or as components in proton exchange membranes (PEMs) for fuel cells. The direct synthesis of sulfonated poly(p-phenylene)s, through the copolymerization of a monomer containing a benzenesulfonate (B1194179) group, has been demonstrated as a viable route to creating materials with high proton conductivity. researchgate.net

Modified Morphology and Mechanical Properties: The bulky side chains can influence the packing of the polymer chains, affecting the material's morphology, thermal stability, and mechanical properties. researchgate.net Lignin-based copolymers incorporating poly(m-aminobenzenesulfonic acid) have shown improved thermal stability compared to the original lignin. ktappi.kr

Copolymerization of this compound with other monomers, such as aniline or butadiene derivatives, offers a strategy to precisely control the concentration of the functional side groups. rsc.org This allows for the fine-tuning of the polymer's properties to meet the demands of specific applications, such as specialty coatings, conductive materials, and advanced separation membranes. researchgate.net

Table 2: Functional Polymers from Sulfonated Aromatic Monomers

| Monomer | Polymerization Method | Functionality | Potential Application |

|---|---|---|---|

| Sodium 3-(2,5-dichlorobenzoyl)benzenesulfonate & 2,5-dichlorobenzophenone | Ni(0) Catalytic Coupling | Sulfonated side chains | Proton Exchange Membranes researchgate.net |

| p-phenyl styrenesulfonate | Atom Transfer Radical Polymerization (ATRP) | Phenyl styrenesulfonate groups | Precursor to polymers with sulfonic acid functionality nih.gov |

This table presents examples of functional polymers synthesized from monomers structurally related to this compound.

Spectroscopic Characterization and Structural Elucidation of Phenyl 3 Aminobenzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phenyl 3-aminobenzenesulfonate (B1227625) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for phenyl 3-aminobenzenesulfonate is not available, the expected chemical shifts can be predicted based on the analysis of similar structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two aromatic rings and the amine group. The protons on the aminobenzenesulfonate ring would be influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonate ester group (-SO₃R). The protons on the phenyl ester ring would be influenced by the electron-withdrawing oxygen atom. The amine protons would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (aminobenzenesulfonate ring) | 6.5 - 7.5 | Multiplet |

| Aromatic Protons (phenyl ester ring) | 7.0 - 7.8 | Multiplet |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation

The ¹³C NMR spectrum would provide information on the twelve carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic carbons and would be influenced by the attached functional groups. Carbons bonded to the amino group would be shielded (shifted upfield), while carbons bonded to the sulfonate and ester oxygen would be deshielded (shifted downfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (aminobenzenesulfonate ring) | 110 - 150 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic bands for the N-H, C-H, C=C, S=O, and C-O bonds.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Sulfonate (-SO₃-) | S=O Asymmetric Stretch | 1340 - 1370 |

| Sulfonate (-SO₃-) | S=O Symmetric Stretch | 1150 - 1180 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are known to absorb UV light. The presence of the amino group and the extended conjugation between the two rings would likely result in absorption maxima in the UV region. For instance, the related compound 4-aminobenzenesulfonic acid shows UV/Visible absorption maxima. nist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules like this compound. The predicted monoisotopic mass of this compound is 249.04596 Da. uni.lu In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 250.05324. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 248.03868. uni.lu

Common fragmentation pathways for similar sulfonamides often involve the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. Therefore, a significant fragment ion resulting from the loss of SO₂ from the molecular ion might be observed.

Table 4: Predicted m/z Values for this compound Adducts in ESI-MS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 250.05324 |

| [M+Na]⁺ | 272.03518 |

| [M-H]⁻ | 248.03868 |

| [M+NH₄]⁺ | 267.07978 |

Source: PubChemLite uni.lu

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice. This information is fundamental to understanding the physical and chemical properties of a solid-state material. The two primary XRD methods are single crystal X-ray diffraction and powder X-ray diffraction.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a compound's three-dimensional structure. This technique requires a high-quality single crystal of the material, typically less than a millimeter in any dimension. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, leading to a diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal's unit cell.

A thorough search of the current scientific literature and crystallographic databases did not yield any specific studies reporting the single crystal X-ray diffraction analysis of this compound. Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available at this time.

For illustrative purposes, a general table of parameters typically obtained from a single crystal X-ray diffraction experiment is provided below.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for a Crystalline Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1989.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.325 |

Powder X-ray Diffraction Patterns

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. Unlike single crystal XRD, PXRD is performed on a polycrystalline sample, which consists of a large number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.

PXRD is widely used for phase identification, determination of lattice parameters, and assessment of sample purity. By comparing the experimental powder pattern of an unknown sample to a database of known patterns, the identity of the compound can be confirmed.

Similar to the single crystal data, no specific experimental powder X-ray diffraction patterns for this compound were found in the reviewed scientific literature. Therefore, a data table of observed 2θ values and their corresponding d-spacings and relative intensities cannot be provided for this compound.

Below is an example of how powder X-ray diffraction data is typically presented.

Table 2: Illustrative Powder X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.54 | 65 |

Computational Chemistry and Theoretical Modeling of Phenyl 3 Aminobenzenesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. academicjournals.orgmdpi.com By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For Phenyl 3-aminobenzenesulfonate (B1227625), DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to optimize the molecular structure and serve as the foundation for more advanced analyses. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.orgresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. researchgate.net

For Phenyl 3-aminobenzenesulfonate, the HOMO is expected to be localized primarily on the electron-rich aminobenzene ring, specifically the amino group and the aromatic system, which are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing sulfonate group and the phenyl ester portion, indicating these are the likely sites for nucleophilic attack.

Table 1: Representative FMO Parameters for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.45 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Note: The values presented are illustrative and represent typical results obtained from DFT calculations for similar aromatic sulfonate compounds.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. nih.govresearchgate.net The MEP map uses a color scale to denote different regions of electrostatic potential on the electron density surface.

Red/Yellow Regions : Indicate negative electrostatic potential, representing areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the sulfonate group and the nitrogen of the amino group) and are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, representing areas of electron deficiency. These are often found around hydrogen atoms, particularly the amine hydrogens, and are sites for nucleophilic attack.

Green Regions : Represent neutral or near-zero potential.

In this compound, the MEP map would show strong negative potential around the sulfonate oxygen atoms, making them key sites for hydrogen bonding and interactions with electrophiles. The area around the amino group would also show negative potential due to the nitrogen lone pair, while the attached hydrogen atoms would exhibit positive potential. This detailed charge mapping helps rationalize the molecule's intermolecular interactions and reactivity patterns. nih.govwalisongo.ac.id

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around its single bonds, particularly the C-O and S-C bonds linking the two aromatic rings via the sulfonate bridge. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This is achieved by mapping the potential energy surface (PES) through systematic rotation (scanning) of specific dihedral angles. researchgate.netresearchgate.net By calculating the energy at each incremental step of rotation, a PES plot is generated, which reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. researchgate.net Such analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. For this compound, the most stable conformation will likely be one that minimizes steric hindrance between the two bulky phenyl rings.

Reaction Mechanism Investigations via Computational Pathways

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway on a potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies. nih.govrsc.org

For example, in a reaction such as electrophilic substitution on the aminobenzene ring, DFT calculations can model the approach of the electrophile, the formation of the sigma complex (intermediate), and the final proton loss. The calculated energy barriers for substitution at different positions (ortho, meta, para to the amino group) can predict the regioselectivity of the reaction, explaining why certain products are favored over others. These theoretical investigations provide a molecular-level understanding of reaction dynamics that is often difficult to obtain experimentally.

Prediction of Spectroscopic Properties (e.g., simulated NMR, IR, UV-Vis spectra)

DFT and other quantum chemical methods are widely used to predict various spectroscopic properties of molecules. nih.gov These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral features.

Simulated IR Spectra : Theoretical calculations of vibrational frequencies can predict the infrared spectrum. For this compound, this would help assign characteristic peaks, such as N-H stretching of the amino group (around 3300-3500 cm⁻¹), S=O asymmetric and symmetric stretching of the sulfonate group (around 1350 cm⁻¹ and 1175 cm⁻¹, respectively), and C-H and C=C vibrations of the aromatic rings.

Simulated NMR Spectra : Chemical shifts (¹H and ¹³C) can be calculated and correlated with the electronic environment of each nucleus. The predicted NMR spectrum would show distinct signals for the protons and carbons on the two different phenyl rings, with the chemical shifts influenced by the electron-donating amino group and the electron-withdrawing sulfonate group.

Simulated UV-Vis Spectra : Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.gov The calculations would identify the primary electronic transitions (e.g., π → π*) responsible for the molecule's absorption of ultraviolet and visible light, predicting the wavelength of maximum absorbance (λmax).

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Functional Group |

|---|---|---|---|

| IR | N-H Stretch | 3450, 3360 cm⁻¹ | Amino (-NH₂) |

| S=O Asymmetric Stretch | 1355 cm⁻¹ | Sulfonate (-SO₃-) | |

| S=O Symmetric Stretch | 1170 cm⁻¹ | Sulfonate (-SO₃-) | |

| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm | Phenyl Rings |

| Amine Protons | ~4.0 ppm | Amino (-NH₂) |

| UV-Vis | λmax | ~254 nm | π → π* transitions |

Note: These values are illustrative predictions based on DFT calculations for molecules with similar functional groups.

Advanced Theoretical Studies on Bonding and Interactions within this compound

Beyond basic structure and reactivity, advanced computational methods can probe the subtle non-covalent interactions that influence the molecule's structure and behavior. The presence of two aromatic rings allows for potential intramolecular π-π stacking if the conformation permits.

Furthermore, the amino group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group are strong hydrogen bond acceptors. These interactions are critical in determining how the molecule interacts with itself in the solid state (crystal packing) and with other molecules, such as solvents or biological receptors. researchgate.net Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to visualize and quantify these weak interactions, providing a deeper understanding of the forces governing the molecule's supramolecular chemistry. researchgate.netscielo.br

Advanced Applications in Organic Synthesis and Materials Science Research

Phenyl 3-aminobenzenesulfonate (B1227625) as a Synthon in Complex Molecule Synthesis

In the field of organic synthesis, Phenyl 3-aminobenzenesulfonate serves as a key building block, or synthon, for the construction of more complex molecular architectures. The reactivity of its amino group allows for a variety of chemical transformations, including diazotization, acylation, and alkylation, while the phenylsulfonate moiety imparts specific solubility and electronic properties to the resulting molecules. cymitquimica.com

The strategic placement of the amino and sulfonate groups on the phenyl ring enables chemists to introduce these functionalities into target molecules with a high degree of control. This makes this compound a valuable precursor in the multistep synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the presence of an aromatic amine and a sulfonic acid ester is required. cymitquimica.com Its utility is particularly noted in the synthesis of heterocyclic compounds, where the amino group can participate in ring-forming reactions.

Development of Functional Materials and Polymers

The incorporation of this compound into larger molecular assemblies has led to the development of a range of functional materials and polymers with tailored properties.

Incorporation into Conducting Polymer Architectures (e.g., sulfonated polyaniline derivatives)

Research has demonstrated the use of aminobenzenesulfonic acids in the synthesis of conducting polymers. For instance, 3-Aminobenzenesulfonic acid has been utilized in the creation of cytocompatible sulfonated polyanilines (SPANI). sigmaaldrich.com The presence of the sulfonate group enhances the processability and solubility of the resulting polymer in common solvents, a significant advantage over the often intractable parent polyaniline. Furthermore, the sulfonate groups can act as self-dopants, contributing to the polymer's electrical conductivity. The amino group of the precursor is essential for the polymerization process, typically an oxidative coupling of the aniline (B41778) monomers. These sulfonated polyaniline derivatives are being investigated for applications in sensors, antistatic coatings, and biomedical devices.

Precursor for Optoelectronic Materials

While direct applications of this compound in optoelectronics are an emerging area of research, the broader class of sulfonated aniline derivatives is showing significant promise. These materials are being explored for their potential use as hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comacs.orgmdpi.com The sulfonate groups can influence the energy levels of the material, facilitating efficient charge injection and transport. mdpi.comacs.org For example, lignosulfonic acid-grafted polyaniline has been investigated as an efficient HTL in inverted perovskite solar cells. acs.org The development of novel diphenyl sulfone derivatives with carbazole (B46965) groups as thermally activated delayed fluorescence (TADF) emitters for OLEDs further highlights the potential for sulfone-containing aromatic compounds in optoelectronics. mdpi.com The synthesis of such materials often involves the functionalization of aromatic cores, a role for which this compound and its derivatives are well-suited.

Intermediates in Dye and Pigment Chemistry Research

Historically and in current research, aminobenzenesulfonic acids are crucial intermediates in the synthesis of azo dyes. The amino group is readily converted into a diazonium salt upon treatment with nitrous acid. This diazonium salt is an electrophile that can then react with an electron-rich coupling agent, such as a phenol (B47542) or another aromatic amine, to form an azo compound. This reaction is the foundation of a vast library of synthetic colorants.

For example, 4-aminobenzenesulfonic acid (sulfanilic acid) is a well-known precursor for the synthesis of the indicator methyl orange and the dye Acid Orange 7. unb.ca Similarly, 3-aminobenzenesulfonic acid is employed in the synthesis of a variety of dyes and pigments. The sulfonate group in these dye molecules is critical for their solubility in water, a key property for their application in textile dyeing. The specific isomer of the aminobenzenesulfonic acid used influences the final color and properties of the dye.

Novel Surfactant Formulations and Performance Studies (e.g., zwitterionic surfactants based on aminobenzenesulfonate)

In the realm of surfactant chemistry, aminobenzenesulfonate derivatives have been used to create novel zwitterionic surfactants. These surfactants contain both a positive and a negative charge within the same molecule, leading to unique properties such as high surface activity and good tolerance to hard water and electrolytes.

Recent research has focused on the synthesis of zwitterionic gemini (B1671429) surfactants using sodium p-aminobenzenesulfonate as a key building block. These surfactants consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer. The aminobenzenesulfonate moiety can be incorporated into the spacer or the headgroup, imparting the anionic sulfonate functionality.

Performance of Aminobenzenesulfonate-Based Zwitterionic Surfactants

| Surfactant Type | Key Building Block | Notable Performance Characteristics | Potential Applications |

|---|---|---|---|

| Zwitterionic Gemini Surfactant | Sodium p-aminobenzenesulfonate | Superior thermal stability, high interfacial activity, good temperature and salt resistance, enhanced wettability. | Enhanced oil recovery, specialty formulations. |

| Bio-derived Zwitterionic Surfactant | Aminobenzenesulfonate derivatives | Enhanced adhesion to hydrophilic substrates, excellent water resistance. | Emulsion polymerization, high-performance adhesives. |

These novel surfactants have shown considerable promise in applications such as enhanced oil recovery, where their stability under harsh conditions is a significant advantage.

Catalytic System Development Based on Phenyl Sulfonate Structures

The phenyl sulfonate structure is also being leveraged in the development of advanced catalytic systems. The sulfonic acid group, or its ester, can be anchored to various solid supports to create heterogeneous acid catalysts. These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability.

Researchers have successfully functionalized materials such as mesoporous SBA-15 silica (B1680970) and graphene with phenylsulfonic acid groups. These functionalized materials have demonstrated high catalytic activity in a range of organic transformations, including esterification, condensation, and multicomponent reactions. The sulfonic acid groups provide the active catalytic sites, while the support material offers a high surface area and structural stability. The choice of the support and the method of functionalization can be tailored to optimize the catalyst's performance for specific reactions.

Biochemical and Environmental Transformation Studies of Sulfonate Containing Compounds

Microbial Degradation and Desulfonation Mechanisms of Aminobenzenesulfonates

The microbial breakdown of aminobenzenesulfonates is a critical area of environmental science, given their prevalence as industrial intermediates. The position of the amino group on the benzene (B151609) ring significantly influences the metabolic pathways employed by microorganisms.

Microorganisms have evolved specific enzymatic strategies to cleave the stable carbon-sulfur bond in aromatic sulfonates. This process, known as desulfonation, is often the initial and rate-limiting step in the complete mineralization of these compounds.

One key mechanism involves the action of monooxygenases. In sulfur-limited conditions, certain bacteria can utilize aromatic sulfonates as a sole source of sulfur. For instance, Pseudomonas sp. strain S-313 employs a monooxygenase to convert 3-aminobenzenesulfonic acid into 3-aminophenol. nih.govnih.govd-nb.info Experiments using isotopic oxygen (¹⁸O₂) have confirmed that the hydroxyl group introduced onto the aromatic ring is derived from molecular oxygen (O₂), a characteristic feature of monooxygenase activity. nih.govnih.gov This enzymatic action effectively cleaves the sulfonate group, releasing it as sulfite, which can then be assimilated by the cell.

In contrast, the degradation of other isomers, such as 2-aminobenzenesulfonate (orthanilate), can proceed via a different enzymatic route. In Alcaligenes sp. strain O-1, degradation is initiated by a dioxygenase. ethz.choup.comd-nb.info This enzyme introduces two hydroxyl groups onto the aromatic ring, leading to the formation of 3-sulfocatechol. oup.comd-nb.info Subsequent meta-cleavage of the ring by another dioxygenase leads to spontaneous desulfonation. oup.comd-nb.info This highlights that the enzymatic strategy for sulfonate cleavage is highly dependent on the specific isomer being metabolized.

General mechanisms for aerobic microbial desulfonation include:

Monooxygenation: Direct replacement of the sulfonate group with a hydroxyl group from O₂.

Dioxygenation: Initial hydroxylation of the ring, which destabilizes the C-S bond and leads to sulfite release upon subsequent ring cleavage. oup.comd-nb.info

The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. For the degradation of 3-aminobenzenesulfonate (B1227625) by Pseudomonas sp. strain S-313, the primary metabolite identified is 3-aminophenol. nih.govnih.govd-nb.info This product is formed in stoichiometric amounts, indicating a direct and efficient desulfonation reaction. d-nb.info

In the case of other isomers, different metabolites are observed, as summarized in the table below.

Interactive Table: Microbial Metabolites of Aminobenzenesulfonate Isomers

| Isomer | Degrading Microorganism | Key Identified Metabolite(s) | Citation(s) |

|---|---|---|---|

| 2-Aminobenzenesulfonate | Alcaligenes sp. O-1 | 3-Sulfocatechol | ethz.choup.comd-nb.info |

| 3-Aminobenzenesulfonate | Pseudomonas sp. S-313 | 3-Aminophenol | nih.govnih.govd-nb.info |

| 4-Aminobenzenesulfonate | Hydrogenophaga sp. PBC & Ralstonia sp. PBA | 4-Sulfocatechol | oup.com |

The accumulation of these metabolites can depend on the culture conditions. For example, in sulfur-limited batch cultures, the phenolic products may be transiently accumulated before being further metabolized by the microbial community. d-nb.info

Use as a Reagent in Biochemical Assays and Analytical Methods

While Phenyl 3-aminobenzenesulfonate possesses reactive amino and sulfonate functional groups, its specific applications in the following areas are not prominently documented in the reviewed scientific literature.

No specific instances of this compound being used as a substrate or inhibitor for routine enzyme kinetics investigations were identified in the searched literature. Biochemical studies often require substrates that yield a readily detectable signal (e.g., colorimetric or fluorescent) upon enzymatic transformation, and it is not evident from the available sources that this compound is commonly employed for such purposes.

The use of this compound as a derivatization reagent, particularly for enhancing the detection of molecules like carbohydrates in analytical techniques such as HPLC, is not described in the available search results. While other phenyl-containing compounds are used for this purpose, this specific application for this compound is not documented.

Environmental Fate and Biotransformation Potential of this compound Analogs

The environmental persistence and biotransformation of aminobenzenesulfonates are of significant concern due to their widespread industrial use and high water solubility. core.ac.uk Studies on the biodegradability of different aminobenzenesulfonic acid (ABS) isomers reveal that their environmental fate is highly dependent on the substitution pattern.

Research has shown that under aerobic conditions, the 2- and 4-isomers of aminobenzenesulfonic acid are biodegradable by specialized microbial consortia, particularly from environments with a history of pollution from these compounds. core.ac.uknih.govazregents.edu In contrast, some studies have indicated that 3-aminobenzenesulfonate is significantly more resistant to degradation by the same microbial cultures. core.ac.uk This suggests that the meta-position of the amino group in 3-ABS presents a metabolic challenge to the enzymatic machinery of many microorganisms.

Q & A

Q. What are the validated synthetic routes for Phenyl 3-aminobenzenesulfonate, and how are structural impurities minimized?

this compound derivatives are synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituted phenyl rings can be sulfonated using 3-aminobenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃ in DMF). Key steps include:

- Substituent introduction : Alkyl or aryl groups are added to the phenyl ring via alkylation or arylation, as seen in the synthesis of 2-Tolyl 3-aminobenzenesulfonate (56% yield, mp 86°C) using Na₂CO₃ and DMF .

- Purification : Recrystallization from chloroform/hexane mixtures reduces impurities. IR and NMR spectroscopy confirm the absence of unreacted amines (e.g., NH₂ peaks at 3463 cm⁻¹ in IR) .

Q. How can researchers characterize the purity and structure of this compound derivatives?

A multi-technique approach is recommended:

- Spectroscopy : IR identifies functional groups (e.g., NH₂ stretching at 3364–3495 cm⁻¹). ¹H NMR resolves aromatic protons (δ 6.68–8.29 ppm) and substituents (e.g., tert-butyldimethylsilyl groups at δ 0.16 ppm) .

- Chromatography : HPLC with UV detection monitors reaction progress, ensuring >95% purity (as per HLC grading in commercial batches) .

Q. What microbial degradation pathways utilize 3-aminobenzenesulfonate as a carbon source?

Certain bacterial strains (e.g., Delftia tsuruhatensis AD9) metabolize 3-aminobenzenesulfonate via cleavage of the sulfonate group, producing intermediates like catechol, which enters the TCA cycle. Key enzymes include:

- Sulfonatases : Catalyze desulfonation, releasing sulfate.

- Ring-hydroxylating dioxygenases : Oxidize aromatic rings for further degradation .

Q. How should experimental designs optimize analytical methods for detecting sulfonate derivatives?

Central Composite Design (CCD) is effective for method optimization. For example:

- Variables : pH, derivatization time (e.g., using phenyl isothiocyanate for HPLC detection).

- Response surface modeling : Identifies optimal conditions (e.g., 25°C, pH 8.0) to maximize sensitivity and minimize interference .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substituents) influence the bioactivity of this compound derivatives?

Substituents alter electronic and steric properties, affecting interactions with biological targets. For instance:

- Electron-withdrawing groups (e.g., -NO₂) reduce solubility but enhance stability.

- Bulky groups (e.g., tert-butyldimethylsilyl) hinder enzymatic degradation, prolonging activity. Comparative ¹³C NMR data (e.g., δ 114.5–154.5 ppm) reveal conformational changes .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 46% vs. 73%)?

Yield discrepancies often stem from:

Q. What advanced techniques detect trace-level sulfonate derivatives in complex matrices?

- Ultra-HPLC (UHPLC) : Paired with tandem mass spectrometry (MS/MS) achieves detection limits <1 ng/mL.

- Derivatization : Phenyl isothiocyanate enhances UV absorption, reducing matrix interference in fish tissue analyses .

Q. How does the solid-state stability of this compound vary under different storage conditions?

- Temperature : Degradation accelerates above 25°C (TGA data shows 5% mass loss at 100°C).

- Light exposure : UV irradiation induces sulfonate bond cleavage; store in amber vials at 4°C .

Q. What computational models predict the reactivity of sulfonate derivatives in aqueous environments?

- DFT calculations : Simulate nucleophilic attack at the sulfonate group (e.g., hydrolysis energy barriers ~25 kcal/mol).

- QSAR models : Correlate logP values with biodegradation rates (R² > 0.85 in Delftia spp.) .

Methodological Guidance

Q. How to design a robust protocol for synthesizing novel sulfonate derivatives?

- Step 1 : Select substituents based on electronic effects (Hammett σ constants).

- Step 2 : Optimize reaction time/temperature via DoE (e.g., 24 h at rt for 86–94% yields) .

- Step 3 : Validate purity via melting point consistency (±2°C of literature values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.